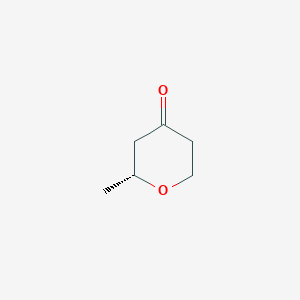

(R)-2-Methyltetrahydropyran-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-methyloxan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-5-4-6(7)2-3-8-5/h5H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOPUXINXNVMKJ-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)CCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601281473 | |

| Record name | (2R)-Tetrahydro-2-methyl-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601281473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82110-22-3 | |

| Record name | (2R)-Tetrahydro-2-methyl-4H-pyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82110-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-Tetrahydro-2-methyl-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601281473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-1 Spectroscopic Data Guide: (R)-2-Methyltetrahydropyran-4-one

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for (R)-2-Methyltetrahydropyran-4-one, a valuable chiral building block in synthetic organic chemistry and drug development.[1] We delve into the principles and experimental considerations for acquiring and interpreting ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. By integrating data from these orthogonal techniques, this guide establishes a robust framework for the unambiguous structural elucidation and purity assessment of the title compound, ensuring the reliability required for research and development applications.

Introduction

This compound is a chiral heterocyclic ketone of significant interest in the synthesis of complex organic molecules. Its stereocenter and functional groups make it a versatile intermediate for introducing specific stereochemistry and molecular frameworks in pharmaceutical agents and other high-value chemical entities.

Accurate and comprehensive characterization of such molecules is paramount. Spectroscopic techniques are the cornerstone of this process, providing detailed information about the molecular structure, connectivity, and purity. This guide serves as a practical resource for researchers, offering both reference data and an in-depth explanation of the underlying principles for its interpretation.

The molecular formula for this compound is C₆H₁₀O₂, with a molecular weight of approximately 114.14 g/mol .[2]

Spectroscopic Characterization Workflow

The confirmation of the structure and purity of this compound involves a multi-faceted spectroscopic approach. Each technique provides unique and complementary information, which, when combined, offers a complete molecular picture.

Caption: Structure and atom numbering for this compound.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice due to its excellent solvating power for moderately polar compounds and its single residual peak at δ 7.26 ppm. [3][4]2. Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting the chemical shift reference to δ 0.00 ppm.

-

Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and an appropriate relaxation delay. [5] Data Interpretation and Assignment:

The ¹H NMR spectrum is expected to show distinct signals for the protons at each unique position. The chemical shifts are influenced by proximity to the electron-withdrawing oxygen atoms and the carbonyl group.

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration |

| H1 (CH₃) | ~1.25 | Doublet (d) | ~6.3 | 3H |

| H3a, H3b | ~2.3-2.6 | Multiplet (m) | - | 2H |

| H5a, H5b | ~2.4-2.7 | Multiplet (m) | - | 2H |

| H6a, H6b | ~3.5-4.2 | Multiplet (m) | - | 2H |

| H2 | ~4.1-4.3 | Multiplet (m) | - | 1H |

-

Causality of Assignments:

-

H1 (CH₃): The methyl protons appear as a doublet around 1.25 ppm due to coupling with the single proton at the chiral center (H2).

-

H2: This methine proton is the most downfield of the aliphatic protons (excluding those on C6). It is deshielded by both the adjacent ring oxygen (O) and the methyl group, appearing as a multiplet due to coupling with H1 and the two H3 protons.

-

H3 & H5: The methylene protons alpha to the carbonyl group (C4) are deshielded and appear in the 2.3-2.7 ppm range. Their signals are complex multiplets due to geminal and vicinal coupling.

-

H6: The methylene protons adjacent to the ring oxygen are significantly deshielded, appearing in the 3.5-4.2 ppm range as a multiplet.

-

¹³C NMR Spectroscopy

Experimental Protocol: The sample prepared for ¹H NMR can be used directly. A standard proton-decoupled ¹³C NMR experiment is performed.

Data Interpretation and Assignment:

The proton-decoupled ¹³C NMR spectrum will show six distinct signals, corresponding to the six unique carbon atoms in the molecule.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 (CH₃) | ~21.0 |

| C3 | ~45.0 |

| C5 | ~49.0 |

| C6 | ~67.0 |

| C2 | ~73.0 |

| C4 (C=O) | ~207.0 |

-

Causality of Assignments:

-

C4 (C=O): The carbonyl carbon is the most deshielded, appearing significantly downfield around 207.0 ppm, which is characteristic for a ketone. [6][7] * C2 & C6: The carbons directly attached to the ring oxygen (C2 and C6) are deshielded and appear at ~73.0 ppm and ~67.0 ppm, respectively. C2 is slightly further downfield due to the additional methyl substituent.

-

C3 & C5: The methylene carbons alpha to the carbonyl group appear in the mid-field region.

-

C1 (CH₃): The methyl carbon is the most shielded, appearing at the highest field (~21.0 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups.

Experimental Protocol:

-

Sample Preparation: A neat spectrum can be obtained by placing a drop of the neat liquid on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Data Interpretation:

The IR spectrum provides definitive evidence for the key functional groups present in the molecule.

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| ~1715 - 1725 | C=O stretch | Ketone |

| ~1100 - 1250 | C-O-C stretch | Ether (Pyran ring) |

| ~2850 - 3000 | C-H stretch | sp³ C-H bonds |

-

Expert Analysis: The most prominent feature is the strong, sharp absorption band around 1720 cm⁻¹. This is highly characteristic of the carbonyl (C=O) stretch in a saturated six-membered ring ketone. [7][8]The presence of a strong C-O-C stretching band confirms the tetrahydropyran ring structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol:

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule.

-

Analysis: The sample is introduced into the mass spectrometer (e.g., via GC-MS or direct infusion), and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Data Interpretation:

| m/z Value | Interpretation |

| 114 | Molecular Ion (M⁺) |

| 99 | Loss of a methyl group (•CH₃) |

| 86 | Loss of ethylene (C₂H₄) via retro-Diels-Alder |

| 71 | Cleavage alpha to the carbonyl |

| 43 | Acylium ion [CH₃CO]⁺ or isopropyl fragment |

-

Trustworthiness of Data: The presence of the molecular ion peak at m/z 114 confirms the molecular formula C₆H₁₀O₂. [6]Fragmentation patterns, such as the loss of a methyl radical (M-15) to give a peak at m/z 99, are consistent with the proposed structure. Alpha-cleavage, a common fragmentation pathway for ketones, can lead to characteristic ions like m/z 71 and 43, further validating the structure. [9]

Conclusion: An Integrated Spectroscopic Portrait

The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides an unambiguous confirmation of the structure of this compound.

-

NMR establishes the precise carbon-hydrogen framework and connectivity.

-

IR confirms the presence of the critical ketone and ether functional groups.

-

MS verifies the molecular weight and provides fragmentation data consistent with the assigned structure.

This integrated approach ensures a high degree of confidence in the identity and purity of the material, a critical requirement for its application in scientifically rigorous fields such as drug development and complex molecule synthesis.

References

-

National Institute of Standards and Technology (NIST). (n.d.). 2H-Pyran-2-one, tetrahydro-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tetrahydro-4-methyl-2H-pyran. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2H-pyran-2-one, 4-methyl-. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

LibreTexts. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]

-

LibreTexts. (n.d.). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]

-

Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]

-

Xie, F. (2022). Synthesis of Chiral β,β-Disubstituted Ketones via CuH-Catalyzed Coupling of Aryl Alkenes and 3-Aryl-2H-azirines. Organic Letters. Retrieved from [Link]

-

LibreTexts. (2023, January 23). Polar Protic and Aprotic Solvents. Chemistry LibreTexts. Retrieved from [Link]

-

Oregon State University. (2020, February 7). CH 336: Ketone Spectroscopy. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2022, May 31). Manifestation of Intermolecular Interactions in the IR Spectra of 2- and 4-Methylmethcathinones Hydrochlorides: DFT Study and Hirshfeld Surfaces Analysis. Retrieved from [Link]

-

Clark, J. (n.d.). The C-13 NMR spectrum of 2-methylhexane. Doc Brown's Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Classification of solvents used for NMR spectroscopy. Retrieved from [Link]

-

YouTube. (2021, April 18). Lec15 - IR Spectra of Ketones, Aldehydes and Alcohols. Retrieved from [Link]

-

CP Lab Safety. (n.d.). NMR Solvents. Retrieved from [Link]

-

Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectrum analysis and structure of 4H-pyran-4-one, 2, 3-dihydro-3, 5-dihydroxy-6- methyl (6.07%). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methyloxane. PubChem. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | C6H10O2 | CID 10125056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. calpaclab.com [calpaclab.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Infrared Spectroscopy of (R)-2-Methyltetrahydropyran-4-one

Abstract

(R)-2-Methyltetrahydropyran-4-one is a pivotal chiral building block in modern medicinal chemistry and drug discovery, where precise structural verification is paramount.[1][2][3][4][5] Infrared (IR) spectroscopy serves as a rapid, reliable, and non-destructive analytical technique for confirming the molecular structure and identifying key functional groups. This guide provides a comprehensive technical overview of the principles, experimental protocol, and detailed spectral interpretation for this compound, tailored for researchers, scientists, and professionals in drug development. We will explore the characteristic vibrational modes of the molecule's core functional groups—the cyclic ketone, the tetrahydropyran ether linkage, and its alkyl framework—correlating them to their expected and observed absorption bands.

Introduction: The Significance of this compound

In the landscape of pharmaceutical development, the demand for enantiomerically pure compounds is driven by the fact that biological targets, such as enzymes and receptors, are inherently chiral.[2] The stereochemistry of a drug molecule can profoundly influence its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even elicit adverse effects. This compound, with its defined stereocenter at the C2 position, represents a valuable chiral intermediate used in the synthesis of complex active pharmaceutical ingredients (APIs).[3][4]

Given its role, the unambiguous structural confirmation of this intermediate is a critical quality control step. Infrared (IR) spectroscopy is an indispensable tool for this purpose. By measuring the absorption of infrared radiation by a molecule, we can identify the specific vibrational modes of its covalent bonds.[6] Each functional group (e.g., a carbonyl or an ether) has a characteristic vibrational frequency, making its IR absorption band a unique molecular signature.[7][8] This guide will dissect the IR spectrum of this compound, providing a foundational understanding for its routine analysis.

Theoretical Framework: Predicting the IR Spectrum

The IR spectrum can be logically divided into distinct regions, each corresponding to different types of molecular vibrations.[6] For this compound, we can anticipate key absorption bands arising from its three primary structural components: the ketone carbonyl group (C=O), the C-H bonds of the methyl and methylene groups, and the C-O-C ether linkage of the tetrahydropyran ring.

-

The Carbonyl (C=O) Stretch: The C=O double bond stretch is one of the most intense and diagnostically useful absorptions in an IR spectrum.[9] For saturated aliphatic ketones in a six-membered ring, where ring strain is minimal, this absorption is expected to be strong and sharp, typically appearing around 1715 cm⁻¹ .[10][11]

-

The C-H Stretches: The stretching vibrations of the sp³-hybridized C-H bonds in the methyl and methylene groups are anticipated in the 2850-3000 cm⁻¹ region.[12] These peaks are typically of medium to strong intensity.

-

The Ether (C-O-C) Stretch: The asymmetric stretching of the C-O-C bond in the cyclic ether is another key feature. For tetrahydropyran and its derivatives, this results in a strong absorption band in the fingerprint region, generally between 1000-1260 cm⁻¹ .[13][14]

-

The Fingerprint Region (<1500 cm⁻¹): This region contains a complex array of bending vibrations (scissoring, rocking, wagging) and C-C skeletal vibrations. While individual peak assignment can be challenging, the overall pattern is unique to the molecule and serves as a "fingerprint" for identification. Key bending vibrations for CH₂ and CH₃ groups typically appear around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.[12]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

Attenuated Total Reflectance (ATR) has become the predominant sampling technique for Fourier Transform Infrared (FTIR) spectroscopy due to its simplicity and minimal sample preparation requirements.[15][16][17][18][19] It is an ideal method for analyzing liquid samples like this compound.

Step-by-Step Methodology for ATR-FTIR Analysis

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Accessory Setup: Install a single-reflection ATR accessory, typically equipped with a diamond or zinc selenide crystal. Diamond is preferred for its robustness and chemical inertness.

-

Crystal Cleaning: Meticulously clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

-

Background Spectrum Acquisition: Collect a background spectrum of the clean, empty ATR crystal. This step is crucial as it measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing for their subtraction from the sample spectrum.

-

Parameters: Scan range: 4000-400 cm⁻¹, Resolution: 4 cm⁻¹, Number of scans: 32.

-

-

Sample Application: Place a single drop of this compound onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

-

Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Post-Measurement Cleaning: Thoroughly clean the ATR crystal surface with a solvent to remove all traces of the sample, preparing it for the next analysis.

Caption: Workflow for acquiring an IR spectrum using ATR-FTIR.

Spectral Analysis and Interpretation

The resulting IR spectrum provides a detailed vibrational profile of this compound. The analysis involves assigning the major absorption bands to their corresponding molecular motions.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 2960 - 2850 | Strong, multiple peaks | C-H Asymmetric & Symmetric Stretching | Alkyl (CH₃, CH₂) |

| 1725 - 1715 | Very Strong, Sharp | C=O Stretching | Ketone |

| 1465 - 1440 | Medium | CH₂ Scissoring (Bending) | Alkyl (CH₂) |

| 1380 - 1365 | Medium | CH₃ Symmetric Bending | Alkyl (CH₃) |

| 1260 - 1070 | Very Strong | C-O-C Asymmetric Stretching | Cyclic Ether |

| < 1000 | Variable | C-C Stretching & various bending modes | Fingerprint Region |

Key Interpretive Points:

-

The Carbonyl Peak (ca. 1720 cm⁻¹): This is the most prominent and unambiguous peak in the spectrum. Its high intensity is due to the large change in dipole moment during the C=O bond stretch. Its position, typical for a six-membered cyclic ketone, confirms the presence of the carbonyl group in a low-strain environment.[10][20][21]

-

The C-H Region (2850-2960 cm⁻¹): The presence of multiple absorptions just below 3000 cm⁻¹ is definitive proof of saturated (sp³) C-H bonds, consistent with the methyl and tetrahydropyran ring structures.[12]

-

The Ether Linkage (ca. 1100 cm⁻¹): A very strong and often broad absorption in the upper fingerprint region is characteristic of the C-O-C stretch of the ether.[13] Its presence is a key validator of the tetrahydropyran ring system.

-

The Fingerprint Region: The constellation of peaks below 1500 cm⁻¹ provides a holistic signature of the molecule. While direct assignment of every peak is complex, this region is invaluable for comparison against a reference standard to confirm identity and purity.

Caption: Correlation of molecular structure to key IR absorption regions.

Advanced Validation: The Role of Computational Chemistry

For unequivocal peak assignment and to further enhance the trustworthiness of the analysis, experimental spectra can be compared with theoretically predicted spectra. Methods like Density Functional Theory (DFT) can calculate the vibrational frequencies of a molecule with a high degree of accuracy.[22][23][24] While computationally intensive, this approach provides a powerful, self-validating system where the strong correlation between the calculated and experimental spectrum serves as definitive proof of structure.[25]

Conclusion

Infrared spectroscopy is a powerful and efficient technique for the structural verification of this compound. The key to a successful analysis lies in a systematic approach: understanding the predicted spectrum based on functional groups, executing a robust experimental protocol using ATR-FTIR, and methodically interpreting the resulting data. The presence of a strong, sharp carbonyl absorption around 1720 cm⁻¹, multiple C-H stretching bands below 3000 cm⁻¹, and a prominent C-O-C ether stretch around 1100 cm⁻¹ collectively provide a definitive spectroscopic signature. This guide equips researchers and drug development professionals with the foundational knowledge to confidently employ IR spectroscopy for the critical quality assessment of this important chiral building block.

References

-

Characteristic Group Vibrations of Organic Molecules. (n.d.). University of Basrah. Retrieved January 23, 2026, from [Link]

-

Gascón, J. L., et al. (2024). Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure. arXiv. Retrieved January 23, 2026, from [Link]

-

Carbonyl compounds - IR spectroscopy. (n.d.). University of Gdańsk. Retrieved January 23, 2026, from [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved January 23, 2026, from [Link]

-

Corilo, Y. E., et al. (2018). Evaluation of Common Theoretical Methods for Predicting Infrared Multiphotonic Dissociation Vibrational Spectra of Intramolecular Hydrogen-Bonded Ions. ACS Omega. Retrieved January 23, 2026, from [Link]

-

IR Spectroscopy Tutorial: Ketones. (n.d.). University of Colorado Boulder. Retrieved January 23, 2026, from [Link]

-

Computational Studies on Structure and Vibrational Spectra of o-Chlorophenol and Tetrahydrofuran. (2014). International Journal of Research in Pharmacy and Chemistry. Retrieved January 23, 2026, from [Link]

-

Galabov, B., & Simov, D. (1970). The stretching vibration of carbonyl groups in cyclic ketones. ResearchGate. Retrieved January 23, 2026, from [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2002). National Institutes of Health (NIH). Retrieved January 23, 2026, from [Link]

-

Experimental IR spectra of tetrahydrofuran. (2018). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Improved Infrared Spectra Prediction by DFT from a New Experimental Database. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Spectroscopy of Aldehydes and Ketones. (2024). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

-

Efficient Composite Infrared Spectroscopy: Combining the Double-Harmonic Approximation with Machine Learning Potentials. (2024). National Institutes of Health (NIH). Retrieved January 23, 2026, from [Link]

-

IR Absorption Table. (n.d.). University of Michigan. Retrieved January 23, 2026, from [Link]

-

Chiral Building Blocks. (n.d.). Buchler GmbH. Retrieved January 23, 2026, from [Link]

-

Density functional theory for prediction of far-infrared vibrational frequencies: molecular crystals of astrophysical interest. (2018). Oxford Academic. Retrieved January 23, 2026, from [Link]

-

ATR – Theory and Applications. (n.d.). McMaster University. Retrieved January 23, 2026, from [Link]

-

ATR FTIR Basics. (2019). Bruker. Retrieved January 23, 2026, from [Link]

-

How to Read and Interpret the IR Spectra. (2023). Organic Chemistry with Victor. Retrieved January 23, 2026, from [Link]

-

Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. (n.d.). Specac Ltd. Retrieved January 23, 2026, from [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. Retrieved January 23, 2026, from [Link]

-

Interpreting infra-red spectra. (n.d.). Chemguide. Retrieved January 23, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

2H-Pyran-2-one, tetrahydro-4-methyl-. (n.d.). NIST WebBook. Retrieved January 23, 2026, from [Link]

Sources

- 1. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 2. Chiral Building Blocks Selection - Enamine [enamine.net]

- 3. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]

- 5. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. researchgate.net [researchgate.net]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. ijrpc.com [ijrpc.com]

- 14. researchgate.net [researchgate.net]

- 15. agilent.com [agilent.com]

- 16. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 17. mmrc.caltech.edu [mmrc.caltech.edu]

- 18. m.youtube.com [m.youtube.com]

- 19. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 20. chem.pg.edu.pl [chem.pg.edu.pl]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. academic.oup.com [academic.oup.com]

- 25. [2405.05737] Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure [arxiv.org]

A Technical Guide to the Stereochemistry of (R)-2-Methyltetrahydropyran-4-one: Synthesis, Analysis, and Application

Abstract

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently appearing in a multitude of biologically active natural products and synthetic drug candidates.[1][2][3] The introduction of stereocenters onto this heterocyclic framework dramatically expands its chemical space and allows for precise three-dimensional interactions with biological targets. This guide focuses on a key chiral building block, (R)-2-Methyltetrahydropyran-4-one, providing an in-depth exploration of its stereochemical nuances, robust methods for its stereoselective synthesis, definitive analytical techniques for its characterization, and its strategic application in drug development. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of complex chiral molecules.

Introduction: The Significance of the Chiral Tetrahydropyran Scaffold

The tetrahydropyran ring is a cornerstone of modern drug discovery, prized for its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding.[1] When functionalized with specific stereochemistry, such as in this compound, the molecule transforms from a simple heterocycle into a sophisticated chiral building block. The absolute configuration at the C2 position dictates the spatial orientation of the methyl group, which can profoundly influence ligand-receptor binding, enzymatic recognition, and overall pharmacological activity. Consequently, the ability to synthesize and confirm the stereochemistry of this specific enantiomer with high fidelity is paramount for the development of effective and selective therapeutics.[4]

Stereochemical and Conformational Analysis

Understanding the three-dimensional structure of this compound is fundamental to its application.

-

Chirality: The molecule possesses a single stereocenter at the C2 position, bearing a methyl group. According to Cahn-Ingold-Prelog priority rules, the oxygen atom is ranked highest, followed by the C3 methylene group and then the methyl group, establishing the (R) configuration.

-

Conformational Preference: The tetrahydropyran ring predominantly adopts a chair conformation to minimize torsional strain. The C2-methyl group can exist in either an axial or equatorial position. Due to the minimization of 1,3-diaxial interactions, the equatorial conformation is significantly more stable and, therefore, the predominant form in solution. This conformational lock is a critical feature, as it presents a well-defined three-dimensional pharmacophore for molecular recognition. Computational and NMR spectroscopic studies are powerful tools for confirming such conformational preferences in substituted tetrahydropyran systems.[5]

Caption: Structure highlighting the (R)-stereocenter at C2.

Stereoselective Synthetic Strategies

Achieving high enantiomeric purity is the primary challenge in synthesizing this compound. Several robust strategies have been developed, each with distinct advantages.

Chiral Pool Synthesis

This approach leverages naturally occurring, enantiopure starting materials.[6][7] A common and effective method begins with (S)-propylene oxide or an alkyl (S)-3-hydroxybutyrate, which are readily available from the chiral pool.[8]

Rationale: The key advantage of chiral pool synthesis is the direct transfer of stereochemistry from a low-cost, commercially available starting material to the final product, often simplifying the purification process by avoiding the separation of enantiomers.[9]

Representative Protocol: Synthesis from (S)-Propylene Oxide

This protocol is adapted from methodologies described in the literature, which focus on the cyclization of a key intermediate.[8]

-

Step 1: Acetoacetate Alkylation. (S)-propylene oxide is opened with the enolate of methyl acetoacetate to form a hydroxy keto-ester intermediate. This reaction sets the carbon backbone required for the final ring structure.

-

Step 2: Hydrolysis and Decarboxylation. The resulting ester is hydrolyzed under basic conditions, followed by acidification and gentle heating to promote decarboxylation, yielding (S)-5-hydroxyhexan-2-one.

-

Step 3: Oxidative Cyclization. The crucial ring-forming step is an intramolecular oxy-Michael reaction. Direct acid-catalyzed cyclization can lead to racemization.[8] A more reliable method involves an oxidative palladium-catalyzed ring closure to form (S)-2-methyl-2,3-dihydropyran-4-one, which preserves the optical purity.[8]

-

Step 4: Stereoselective Reduction. The final step is the hydrogenation of the double bond. Using a standard catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere reduces the alkene to furnish the desired this compound with the stereocenter now designated as (R) due to changes in Cahn-Ingold-Prelog priorities upon cyclization and reduction.

Asymmetric Catalysis

Asymmetric catalysis offers a powerful alternative, creating the chiral center from a prochiral substrate using a chiral catalyst.[10] Methods like asymmetric hydrogenation or enantioselective cyclizations are prominent.[2][11]

Rationale: This approach is highly efficient, as a small amount of a chiral catalyst can generate a large quantity of the enantiopure product.[6] This is particularly advantageous for large-scale manufacturing. Chiral phosphoric acids, for instance, have been successfully employed to catalyze intramolecular oxa-Michael reactions with high enantioselectivity.[2]

Table 1: Comparison of Synthetic Strategies

| Strategy | Key Advantage | Common Starting Material | Key Transformation | Typical Enantiomeric Excess (ee) |

| Chiral Pool | Inherits stereochemistry from a readily available source.[9][12] | (S)-Propylene Oxide | Intramolecular Cyclization | >98% |

| Asymmetric Catalysis | Catalytic amount of chiral source needed; scalable.[13] | 5-Hydroxyhex-1-en-3-one | Asymmetric Hydrogenation | 90-99% |

| Enzymatic Resolution | High selectivity under mild conditions.[14] | Racemic 2-Methyltetrahydropyran-4-ol | Lipase-mediated acylation | >99% (for resolved alcohol) |

Analytical Verification and Quality Control

Confirming the absolute stereochemistry and enantiomeric purity is a non-negotiable step in the synthesis of chiral compounds for pharmaceutical use. A multi-pronged analytical approach constitutes a self-validating system.

Caption: A validated workflow for synthesis and characterization.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric excess (ee). The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Rationale: The differential interaction between the enantiomers and the chiral stationary phase provides a direct and quantitative measure of the enantiomeric ratio, which is crucial for quality control and regulatory compliance.[15] Polysaccharide-based CSPs are particularly effective for separating a wide range of chiral compounds.[16]

Example Protocol: Chiral HPLC Method

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak series).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio is optimized to achieve baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Validation: The method is validated by injecting a racemic sample to confirm the separation of two distinct peaks, followed by the injection of the synthesized sample to quantify the area of each peak and calculate the enantiomeric excess (% ee).

NMR Spectroscopy

While standard ¹H and ¹³C NMR confirms the chemical structure, advanced NMR techniques can be used to determine relative stereochemistry, especially in more complex derivatives.[17][18] The use of chiral shift reagents can also induce chemical shift differences between enantiomers, allowing for their quantification. Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations that help elucidate the relative configuration and conformational preferences of substituents on the ring.[19]

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of complex pharmaceuticals where the specific stereochemistry is critical for biological activity.

-

Scaffold for Complex Molecules: The ketone functionality provides a handle for further synthetic elaboration, such as Wittig reactions, reductions to the corresponding alcohol, or reductive aminations, enabling the construction of more complex drug candidates.[20]

-

Influence on Pharmacokinetics: The tetrahydropyran ring is often used as a bioisostere for other groups to improve metabolic stability and pharmacokinetic profiles. The specific (R)-configuration can influence how the molecule is recognized by metabolic enzymes and transporters.[21]

-

Case Example: H3 Receptor Antagonists: The tetrahydropyran-4-one core is a key feature in the development of potent histamine H3 receptor antagonists, which are investigated for treating cognitive disorders.[1] The stereochemistry of substituents on the THP ring is critical for achieving high receptor affinity and selectivity.

Conclusion and Future Outlook

This compound stands out as a critical chiral building block in modern medicinal chemistry. Its well-defined stereochemistry and conformational rigidity make it an ideal scaffold for designing potent and selective therapeutics. Advances in asymmetric catalysis and chiral pool synthesis have made this compound more accessible, enabling its broader application in drug discovery pipelines. Future efforts will likely focus on developing even more efficient and sustainable catalytic methods for its synthesis and exploring its incorporation into novel therapeutic modalities. The principles of stereoselective synthesis and rigorous analytical validation detailed in this guide are essential for harnessing the full potential of this and other chiral molecules in the quest for next-generation medicines.

References

-

Di Martino, C., et al. (2022). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol. Molecules. Available at: [Link]

-

Alcaraz, M.L., et al. (2000). Asymmetric Syntheses of (S)-2-Methyl-3,4,5,6-tetrahydro-2H-pyran-4-one and (2S,6S)-2,6-trans-Dimethyl-3,4,5,6-tetrahydro-2H-pyran-4-one Which Employ a Common Lactol Intermediate. Organic Process Research & Development. Available at: [Link]

-

Anderson, K.R., et al. (2010). Routes for the Synthesis of (2S)-2-Methyltetrahydropyran-4-one from Simple Optically Pure Building Blocks. Organic Process Research & Development. Available at: [Link]

-

Kriegler, K., et al. (2022). Effective chiral pool synthesis of both enantiomers of the TRPML inhibitor trans-ML-SI3. Archiv der Pharmazie. Available at: [Link]

-

Young, C.M., et al. (2020). Enantioselective Syntheses of 3,4-Dihydropyrans Employing Isochalcogenourea-Catalyzed Formal (4+2)-Cycloadditions of Allenoates. Angewandte Chemie International Edition. Available at: [Link]

-

Chem 203. (n.d.). Asymmetric synthesis. University of Calgary. Available at: [Link]

-

Smiatacz, Z., & Paszkiewicz, E. (2007). HPLC separation of enantiomers using chiral stationary phases. Ceska a Slovenska Farmacie. Available at: [Link]

-

Al-Mughaid, H. (2018). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. University of Glasgow. Available at: [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]

-

Enders, D., et al. (2011). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. Synthesis. Available at: [Link]

-

Gurjar, M.K., & Reddy, D.S. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. The Journal of Organic Chemistry. Available at: [Link]

-

Li, F., et al. (2025). Chiral pool-engineered homochiral covalent organic frameworks for catalytic asymmetric synthesis of drug intermediate. Chemical Communications. Available at: [Link]

-

Scott, M.D., & Zercher, C.K. (2009). Diastereoselective Synthesis of Polysubstituted Tetrahydropyrans and Thiacyclohexanes via Indium Trichloride Mediated Cyclizations. The Journal of Organic Chemistry. Available at: [Link]

-

Bako, E., et al. (2012). Strategy for the Stereochemical Assignment of Tris-Heteroleptic Ru(II) Complexes by NMR Spectroscopy. Inorganic Chemistry. Available at: [Link]

-

ChemistryViews. (2024). Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. ChemistryViews. Available at: [Link]

-

Singh, P., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

Wang, R., et al. (2021). Enantioselective access to tricyclic tetrahydropyran derivatives by a remote hydrogen bonding mediated intramolecular IEDHDA reaction. Nature Communications. Available at: [Link]

-

Singh, R.K., et al. (2020). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. Available at: [Link]

-

NMR Wiki. (2009). Determination of relative stereochemistry. NMR Wiki. Available at: [Link]

-

Garrido, F., et al. (2020). Total synthesis of the civet constituent (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid. MOJ Biorganic & Organic Chemistry. Available at: [Link]

-

Maimone, T.J. (2017). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2‐methyl‐pyran‐4‐one derivatives 4. ResearchGate. Available at: [Link]

-

U.S. National Library of Medicine. (2021). Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors. PubMed. Available at: [Link]

-

U.S. National Library of Medicine. (2024). Utility of Biomarker-Informed Drug Interaction Evaluation in Drug Development and Regulatory Decision Making. PubMed. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR methods [comptes-rendus.academie-sciences.fr]

- 6. web.uvic.ca [web.uvic.ca]

- 7. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Effective chiral pool synthesis of both enantiomers of the TRPML inhibitor trans-ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enantioselective Syntheses of 3,4-Dihydropyrans Employing Isochalcogenourea-Catalyzed Formal (4+2)-Cycloadditions of Allenoates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chiral pool-engineered homochiral covalent organic frameworks for catalytic asymmetric synthesis of drug intermediate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Enantioselective access to tricyclic tetrahydropyran derivatives by a remote hydrogen bonding mediated intramolecular IEDHDA reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide | MDPI [mdpi.com]

- 15. rjptonline.org [rjptonline.org]

- 16. csfarmacie.cz [csfarmacie.cz]

- 17. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 18. Determination of relative stereochemistry - NMR Wiki [nmrwiki.org]

- 19. Strategy for the Stereochemical Assignment of Tris-Heteroleptic Ru(II) Complexes by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Tetrahydro-4H-pyran-4-one: Chemical Characteristics, Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 21. Utility of Biomarker-Informed Drug Interaction Evaluation in Drug Development and Regulatory Decision Making - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chirality of 2-Methyltetrahydropyran-4-one: Synthesis, Analysis, and Application

This guide provides a comprehensive exploration of the stereochemical intricacies of 2-methyltetrahydropyran-4-one, a pivotal chiral building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the causality behind stereoselective synthetic strategies, the validation of chiral purity through robust analytical techniques, and the molecule's significance in creating complex, biologically active compounds.

The Strategic Importance of Chirality: The Case for 2-Methyltetrahydropyran-4-one

In the landscape of medicinal chemistry, the three-dimensional arrangement of atoms—chirality—is a fundamental determinant of a molecule's biological function. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. The tetrahydropyran ring is a privileged scaffold found in numerous natural products and pharmaceuticals, prized for its metabolic stability and ability to engage in hydrogen bonding.[1] Introducing a stereocenter, as in 2-methyltetrahydropyran-4-one, transforms this simple heterocycle into a versatile chiral synthon, enabling the construction of stereochemically complex targets with high precision. The methyl group, seemingly a minor addition, plays a crucial role in modulating the molecule's interaction with chiral environments like enzymes and receptors, making stereocontrol an absolute necessity.[2]

The molecule exists as a pair of enantiomers due to the single stereocenter at the C2 position. The absolute configuration is designated as either (R) or (S), each representing a unique chemical entity.

Caption: The enantiomers of 2-methyltetrahydropyran-4-one.

Mastering Stereocontrol: Strategies for Enantioselective Synthesis

Achieving high enantiomeric purity is the primary challenge and goal. Several strategic pathways have been developed, each with distinct advantages based on scalability, cost, and the desired final purity.

Asymmetric Synthesis from the Chiral Pool

This strategy leverages naturally occurring, enantiomerically pure starting materials to impart chirality to the target molecule. It is often favored for its reliability and the high optical purity of the products.[3] Routes starting from precursors like alkyl (S)-3-hydroxybutyrate or (S)-propylene oxide are particularly effective for large-scale manufacturing.[3]

A key step in this approach is the cyclization of an intermediate such as (S)-5-hydroxyhex-1-en-3-one.[3] However, the choice of cyclization conditions is critical to prevent racemization. For instance, direct intramolecular oxy-Michael reaction under acidic conditions can lead to a significant loss of optical purity.[3] A more robust method involves an oxidative palladium-catalyzed ring closure to form an intermediate, (2S)-2-methyl-2,3-dihydropyran-4-one, followed by hydrogenation. This two-step process effectively preserves the stereochemical integrity of the C2 center.[3]

Caption: Asymmetric synthesis workflow from a chiral pool precursor.

Experimental Protocol: Synthesis of (S)-2-methyltetrahydropyran-4-one via Pd-Catalyzed Cyclization

-

Preparation of (S)-5-hydroxyhex-1-en-3-one: This intermediate is synthesized from commercially available alkyl (S)-3-hydroxybutyrate through a multi-step sequence. The causality here is to build a linear precursor with the chiral center and functional groups correctly positioned for cyclization.

-

Oxidative Cyclization: The precursor, (S)-5-hydroxyhex-1-en-3-one, is dissolved in a suitable solvent (e.g., acetonitrile). A palladium catalyst, such as PdCl₂(CH₃CN)₂, and a copper co-catalyst are added. The reaction is carried out under an oxygen atmosphere. The palladium catalyzes the Wacker-type oxidation and subsequent ring closure, while the copper re-oxidizes the Pd(0) back to Pd(II), making the process catalytic. This specific choice of catalysis is crucial for forming the enone intermediate without racemizing the adjacent stereocenter.[3]

-

Work-up and Isolation: Upon completion, the reaction mixture is filtered and concentrated. The crude product, (2S)-2-methyl-2,3-dihydropyran-4-one, is purified via column chromatography.

-

Hydrogenation: The purified intermediate is dissolved in a solvent like ethanol or ethyl acetate. A hydrogenation catalyst (e.g., 10% Pd on carbon) is added. The mixture is subjected to a hydrogen atmosphere (typically 1-3 atm) until the reaction is complete. This step reduces the double bond, yielding the final saturated ketone with the chiral center's integrity preserved.

-

Final Purification: The catalyst is removed by filtration, and the solvent is evaporated to yield (S)-2-methyltetrahydropyran-4-one of high optical purity.

Chiral Resolution of Racemic Mixtures

When an asymmetric synthesis is not feasible, a racemic mixture can be prepared and then separated into its constituent enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a premier technique for both analytical assessment and preparative-scale separation.

The principle of chiral HPLC relies on a chiral stationary phase (CSP). The CSP creates a chiral environment within the column, causing the two enantiomers of the analyte to form transient diastereomeric complexes with differing stabilities. This difference in interaction strength leads to different retention times, allowing for their separation.[4][5]

Caption: Principle of enantiomeric separation by chiral HPLC.

Experimental Protocol: Preparative Chiral HPLC Resolution

-

System Preparation: A preparative HPLC system is equipped with a suitable chiral column (e.g., Kromasil 5-Amycoat).[4] The system is equilibrated with the mobile phase. The choice of mobile phase is critical for resolution; a common system is a mixture of n-hexane and isopropanol, often with a small amount of an amine modifier like diethylamine to improve peak shape.[4]

-

Sample Preparation: A concentrated solution of racemic 2-methyltetrahydropyran-4-one is prepared in a solvent compatible with the mobile phase.

-

Method Development (Analytical Scale): An analytical-scale version of the same column is used to optimize the separation conditions (mobile phase composition, flow rate). The goal is to maximize the resolution (Rs) between the two enantiomeric peaks.

-

Preparative Separation: The optimized method is scaled up to the preparative column. The racemic mixture is injected in multiple cycles. Fractions corresponding to each enantiomeric peak are collected separately based on the detector signal (e.g., UV absorbance).[4]

-

Purity Analysis: The collected fractions for each enantiomer are re-analyzed on the analytical column to determine their enantiomeric excess (e.e.), which should be >98% for effective separation.[4]

-

Solvent Removal: The solvent is removed from the collected fractions under reduced pressure to yield the isolated, enantiomerically pure (R)- and (S)-2-methyltetrahydropyran-4-one.

Analytical Validation: Confirming Stereochemical Identity and Purity

Rigorous analytical characterization is non-negotiable to validate the outcome of a stereoselective synthesis or resolution.

NMR Spectroscopy

While standard ¹H and ¹³C NMR spectroscopy cannot differentiate between enantiomers, it is indispensable for confirming the constitutional structure of the molecule.[6][7] Furthermore, NMR is crucial for determining the relative stereochemistry (diastereomeric ratio) of derivatives. For example, the stereoselective reduction of the ketone at C4 yields 2-methyltetrahydropyran-4-ol, which has two stereocenters. The resulting cis and trans diastereomers can be readily distinguished by ¹H and ¹³C NMR analysis due to their different chemical shifts and coupling constants.[6]

To distinguish enantiomers by NMR, a chiral derivatizing agent (e.g., Mosher's acid) can be used to convert the enantiomers into a mixture of diastereomers, which will exhibit distinct NMR spectra.[4]

Chiral Chromatography for Enantiomeric Excess (e.e.) Determination

Chiral HPLC or Gas Chromatography (GC) is the gold standard for quantifying the enantiomeric purity of a sample. By integrating the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess (e.e.) can be precisely calculated using the formula:

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Table 1: Representative Analytical Chiral HPLC Conditions

| Parameter | Condition | Rationale |

| Column | Amylose or Cellulose-based CSP | These polysaccharide-based phases offer broad applicability and excellent resolving power for a wide range of chiral compounds. |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 86:14 v/v) + 0.1% Diethylamine | The non-polar/polar solvent mixture allows for tuning of retention times, while the amine additive minimizes peak tailing by deactivating acidic sites on the silica support.[4] |

| Flow Rate | 1.0 mL/min (Analytical) | Provides a balance between resolution and analysis time. |

| Detection | UV at 254 nm or 280 nm | The carbonyl group in the molecule provides sufficient UV absorbance for sensitive detection.[4] |

| Temperature | Room Temperature | Sufficient for most separations, but can be varied to optimize resolution. |

Applications in Synthesis and Drug Discovery

The enantiomers of 2-methyltetrahydropyran-4-one are valuable intermediates in the synthesis of complex molecules where precise stereochemical control is paramount.

-

Natural Product Synthesis: Chiral tetrahydropyran motifs are central to many bioactive natural products. For example, the closely related derivative, (2R,4S)-2-methyloxan-4-ol, is a key intermediate in the total synthesis of Diospongin B, a natural product investigated for its anti-osteoporotic properties.[6] Access to enantiopure 2-methyltetrahydropyran-4-one allows for the efficient and stereocontrolled construction of such complex targets.

-

Fragrance Chemistry: The biological response to odorants is highly dependent on stereochemistry. The reduction product of 2-methyltetrahydropyran-4-one is a precursor to compounds like Florol®, a fragrance valued for its floral scent.[6] This highlights how stereochemistry directly impacts biological perception.

-

Medicinal Chemistry Scaffolding: In drug discovery, the tetrahydropyran ring serves as a stable, non-aromatic scaffold that can be functionalized to optimize binding interactions with a target protein. Using an enantiomerically pure building block like (S)- or this compound ensures that subsequent modifications are built upon a stereochemically defined core, which is a critical step in the hit-to-lead process and lead optimization.

Conclusion

2-Methyltetrahydropyran-4-one is more than a simple heterocycle; it is a strategic chiral building block whose utility is unlocked through the precise control of its stereochemistry. Mastery of its synthesis, whether through asymmetric routes leveraging the chiral pool or through efficient chiral resolution, provides chemists with a powerful tool for innovation. The robust analytical methodologies outlined herein are essential for validating the stereochemical integrity of these synthons, ensuring that they can be reliably applied in the demanding fields of natural product synthesis and drug development. As the quest for more selective and effective therapeutics continues, the importance of such well-defined, enantiomerically pure building blocks will only grow.

References

-

SIELC. (n.d.). Separation of 2-(4-Methylphenoxy)tetrahydro-2H-pyran on Newcrom R1 HPLC column. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2‐methyl‐pyran‐4‐one derivatives 4. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Asymmetric formal synthesis of (−)-tetrazomine. Retrieved from [Link]

-

MDPI. (2018). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyltetrahydro-4H-pyran-4-one. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-tetrahydro-pyran-4-OL. Retrieved from [Link]

-

MDPI. (2019). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Retrieved from [Link]

-

ACS Publications. (2010). Routes for the Synthesis of (2S)-2-Methyltetrahydropyran-4-one from Simple Optically Pure Building Blocks. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-methyl-tetrahydropyran-4-one | CAS#:1193-20-0. Retrieved from [Link]

-

scite.ai. (n.d.). Asymmetric Syntheses of (S)-2-Methyl-3,4,5,6-tetrahydro-2H-pyran-4- one and (2S,6S). Retrieved from [Link]

- Google Patents. (n.d.). WO2016059648A1 - Synthesis of chirally enriched 2,4-disubstituted tetrahydropyran-4-ol and its derivatives.

-

NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-4-methyl-. Retrieved from [Link]

-

NIH. (n.d.). Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound (2R,4R)-tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran. Retrieved from [Link]

-

NIH. (n.d.). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. Retrieved from [Link]

-

YouTube. (2019). Stereochemical Nomenclature of Isomers and NMR Review in Organic Chemistry. Retrieved from [Link]

-

YouTube. (2024). Best Practices for Hit-to-Lead - Case Study: MALT1 Inhibitors. Retrieved from [Link]

-

PubMed. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. Retrieved from [Link]

Sources

- 1. Showing Compound (2R,4R)-tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran (FDB029682) - FooDB [foodb.ca]

- 2. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 2-Methyl-tetrahydro-pyran-4-OL | 89791-47-9 | Benchchem [benchchem.com]

- 7. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Application of Substituted Tetrahydropyran-4-ones: A Technical Guide for Drug Discovery Professionals

Abstract

The tetrahydropyran-4-one scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile and privileged structure in the design and synthesis of a diverse array of therapeutic agents. Its inherent conformational rigidity, coupled with the synthetic tractability of the ketone functionality, provides a unique three-dimensional framework that is increasingly sought after in the development of novel drug candidates. This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of substituted tetrahydropyran-4-ones, with a focus on methodologies pertinent to researchers, scientists, and drug development professionals. We will explore key synthetic strategies, delve into the mechanistic underpinnings of these transformations, and provide exemplary protocols. Furthermore, this guide will illuminate the critical role of the tetrahydropyran-4-one core in shaping the biological activity of notable natural products and approved pharmaceuticals, offering insights into structure-activity relationships.

Introduction: The Strategic Importance of the Tetrahydropyran-4-one Moiety in Medicinal Chemistry

The tetrahydropyran (THP) ring is a prevalent motif in a vast number of biologically active natural products and synthetic pharmaceuticals. When substituted with a carbonyl group at the 4-position, the resulting tetrahydropyran-4-one scaffold presents a unique combination of structural and functional features that are highly advantageous in drug design. As a bioisostere of cyclohexane, the THP moiety can enhance aqueous solubility and introduce a potential hydrogen bond acceptor through its ether oxygen, thereby improving pharmacokinetic profiles. The ketone functionality serves as a versatile synthetic handle for further molecular elaboration, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR).

The strategic incorporation of the tetrahydropyran-4-one core has been instrumental in the development of therapeutics targeting a range of diseases, from cancer to neurological disorders. This guide aims to provide a detailed exploration of the chemical methodologies available for the synthesis of these valuable scaffolds, empowering chemists to leverage their full potential in the pursuit of innovative medicines.

Key Synthetic Methodologies for Substituted Tetrahydropyran-4-ones

The construction of the tetrahydropyran-4-one ring system can be achieved through a variety of elegant and efficient synthetic strategies. The choice of method is often dictated by the desired substitution pattern and stereochemical outcome. This section will detail some of the most powerful and widely adopted approaches.

Multicomponent Reactions: The Maitland-Japp Reaction

The Maitland-Japp reaction is a classic yet highly effective multicomponent reaction for the one-pot synthesis of highly substituted tetrahydropyran-4-ones. This reaction typically involves the condensation of two different aldehydes with a β-ketoester derivative in the presence of a Lewis acid. The diastereoselectivity of the reaction can often be controlled by the choice of Lewis acid and the reaction temperature.

Causality of Experimental Choices: The use of a Lewis acid, such as titanium tetrachloride (TiCl₄), is crucial for activating the aldehyde carbonyls towards nucleophilic attack and for promoting the key cyclization step. The choice of different aldehydes allows for the introduction of diverse substituents at the 2- and 6-positions of the tetrahydropyran ring. The β-ketoester provides the central three-carbon unit of the heterocyclic core.

Caption: Maitland-Japp Reaction Workflow.

Experimental Protocol: General Procedure for the Maitland-Japp Reaction

-

To a stirred solution of the β-ketoester (1.0 equiv) and the first aldehyde (1.1 equiv) in a suitable solvent (e.g., dichloromethane) at -78 °C, add the Lewis acid (e.g., TiCl₄, 1.2 equiv) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add the second aldehyde (1.1 equiv) to the reaction mixture and allow it to warm to room temperature.

-

Stir the reaction for 12-24 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired substituted tetrahydropyran-4-one.

Cycloaddition Reactions: The Hetero-Diels-Alder Approach

The hetero-Diels-Alder reaction is a powerful tool for the construction of six-membered heterocyclic rings, including tetrahydropyran-4-ones. This [4+2] cycloaddition involves the reaction of an electron-rich diene with an electron-deficient dienophile, or vice versa. For the synthesis of tetrahydropyran-4-ones, a common strategy is the reaction of a Danishefsky-type diene with an aldehyde in the presence of a Lewis acid catalyst.

Causality of Experimental Choices: The use of a Lewis acid is essential to lower the LUMO of the aldehyde, thereby accelerating the reaction and controlling the stereoselectivity. The choice of chiral Lewis acids can facilitate enantioselective transformations. The silyloxy-substituted diene provides the four-carbon component and ultimately the ketone functionality after hydrolysis.

Caption: Hetero-Diels-Alder Synthesis Workflow.

Intramolecular Cyclizations: The Prins Reaction

The Prins cyclization is a versatile acid-catalyzed reaction between an aldehyde and a homoallylic alcohol to form a tetrahydropyran ring. This reaction proceeds through an oxocarbenium ion intermediate, and the stereochemical outcome can be controlled by the reaction conditions and the nature of the substrates. Variations of the Prins cyclization have been developed to directly yield tetrahydropyran-4-ones.

Causality of Experimental Choices: The acid catalyst (Brønsted or Lewis) is essential for the formation of the key oxocarbenium ion intermediate. The use of specific homoallylic alcohols, such as 3-chlorohomoallylic alcohols, can direct the reaction towards the formation of a tetrahydropyran-4-one product after elimination. The stereochemistry of the starting homoallylic alcohol can influence the diastereoselectivity of the cyclization.

Experimental Protocol: Perrhenic Acid-Catalyzed Prins Cyclization for Tetrahydropyran-4-ones

-

To a solution of the 3-chlorohomoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a catalytic amount of perrhenic acid (HReO₄, 5 mol%).

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous phase with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to yield the desired cis-2,6-disubstituted tetrahydropyran-4-one.

Organocatalytic Approaches

In recent years, organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of complex molecules, including substituted tetrahydropyran-4-ones. These methods often involve domino or cascade reactions, where multiple bonds are formed in a single pot with high stereocontrol. A common approach is the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization.

Causality of Experimental Choices: Chiral organocatalysts, such as secondary amines (e.g., proline derivatives) or thioureas, are used to activate the substrates and control the stereochemistry of the reaction. The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity and diastereoselectivity.

Spectroscopic Characterization

The structural elucidation of substituted tetrahydropyran-4-ones relies heavily on modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons on the tetrahydropyran ring typically appear in the region of 2.0-4.5 ppm. The coupling constants between adjacent protons can provide valuable information about their relative stereochemistry (axial vs. equatorial).

-

¹³C NMR: The carbonyl carbon of the ketone typically resonates around 200-210 ppm. The carbons adjacent to the oxygen atom (C2 and C6) appear in the range of 60-80 ppm.

-

-

Infrared (IR) Spectroscopy: The most characteristic absorption is the strong C=O stretching vibration of the ketone, which typically appears in the range of 1710-1730 cm⁻¹. The C-O-C stretching of the ether linkage is usually observed in the region of 1050-1150 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity.

Applications in Drug Discovery and Natural Product Synthesis

The tetrahydropyran-4-one scaffold is a key structural component in numerous biologically active molecules.

Natural Products

-

Lasonolide A: This marine-derived macrolide possesses potent anticancer activity. Its structure features a highly substituted tetrahydropyran ring, the synthesis of which has been a significant challenge and has spurred the development of new synthetic methodologies.

-

Bryostatin 1: Another marine natural product with remarkable anticancer and neuroprotective properties, bryostatin 1 contains two tetrahydropyran rings within its complex macrocyclic structure. The convergent synthesis of these tetrahydropyran units has been a major focus of synthetic efforts.

Approved Pharmaceuticals

-

Gilteritinib (Xospata®): An FDA-approved tyrosine kinase inhibitor used for the treatment of acute myeloid leukemia (AML) with FLT3 mutations. Gilteritinib features a substituted tetrahydropyran motif, which plays a crucial role in its binding to the target kinase and contributes to its overall pharmacological profile.

Structure-Activity Relationship (SAR) Insights

The synthetic accessibility of a wide range of substituted tetrahydropyran-4-ones allows for systematic exploration of SAR. For example, in the development of kinase inhibitors, the substituents at the 2- and 6-positions of the tetrahydropyran ring can be varied to optimize potency and selectivity. The stereochemistry of these substituents is often critical for achieving the desired biological activity.

Table 1: Exemplary SAR Data for Tetrahydropyran-4-one Derivatives as Kinase Inhibitors

| Compound | R¹ Substituent | R² Substituent | IC₅₀ (nM) |

| 1a | Phenyl | Methyl | 150 |

| 1b | 4-Fluorophenyl | Methyl | 75 |

| 1c | Phenyl | Ethyl | 200 |

| 1d | 4-Fluorophenyl | Ethyl | 95 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Future Perspectives and Conclusion

The discovery and development of novel synthetic methods for substituted tetrahydropyran-4-ones continue to be an active area of research. The demand for enantiomerically pure and structurally diverse building blocks in drug discovery will undoubtedly drive further innovation in this field. Future efforts will likely focus on the development of more efficient and sustainable catalytic methods, including biocatalysis and photoredox catalysis, to access these valuable scaffolds.

References

-

Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

- Clarke, P. A., Santos, S., & Whittaker, A. M. (2005). The One-Pot, Multicomponent Construction of Highly Substituted Tetrahydropyran-4-ones Using the Maitland—Japp Reaction. Organic & Biomolecular Chemistry, 3(19), 3551–3563.

- Reddy, T. J., & Saikia, A. K. (2016). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry, 14(3), 856-860.

- Clarke, P. A., & Dale, J. W. (2015). A Maitland–Japp inspired synthesis of dihydropyran-4-ones and their stereoselective conversion to functionalised tetrahydropyran-4-ones. Organic & Biomolecular Chemistry, 13(12), 3636–3647.

- Keck, G. E., Poudel, Y. B., Cummins, T. J., Rudra, A., & Covel, J. A. (2011). Total Synthesis of Bryostatin 1. Journal of the American Chemical Society, 133(4), 744–747.

- Maji, B., & Maity, S. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. Chemistry – An Asian Journal, 13(19), 2846-2850.

-

ResearchGate. (2005). Revisiting the Maitland—Japp Reaction. Concise Construction of Highly Functionalized Tetrahydropyran-4-ones. Retrieved from [Link]

- Rychnovsky, S. D., & Kim, J. (2014). Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. The Journal of Organic Chemistry, 79(17), 8429–8443.

- Lee, T., et al. (2022). Development of Gilteritinib-Based Chimeric Small Molecules that Potently Induce Degradation of FLT3-ITD Protein. Journal of Medicinal Chemistry, 65(22), 15064–15079.

-

Preprints.org. (2024). Progress in Lewis Acid Template-Mediated Diels-Alder Reaction. Retrieved from [Link]

- Keck, G. E., Poudel, Y. B., Cummins, T. J., Rudra, A., & Covel, J. A. (2011). Total Synthesis of Bryostatin 1. Journal of the American Chemical Society, 133(4), 744–747.

- Trost, B. M., Stivala, C. E., Fandrick, D. R., Hull, K. L., Huang, A., Poock, C., & Kalkofen, R. (2014). Total Synthesis of (−)-Lasonolide A. Journal of the American Chemical Society, 136(1), 88–91.

-

PubMed. (2011). Quantitative Structure-Activity Relationship and Quantitative Structure-Pharmacokinetics Relationship of 1,4-dihydropyridines and Pyridines as Multidrug Resistance Modulators. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Development of Gilteritinib-Based Chimeric Small Molecules that Potently Induce Degradation of FLT3-ITD Protein. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Retrieved from [Link]

-

ResearchGate. (2001). Table 2 . 1 H NMR and IR-spectroscopic data for some transition metal.... Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Retrieved from [Link]

-

MDPI. (2022). Gilteritinib: The Story of a Proceeding Success into Hard-to-Treat FLT3-Mutated AML Patients. Retrieved from [Link]

-

Stanford University Libraries. (2016). Total Synthesis of (−)-Lasonolide A. Retrieved from [Link]

-

ResearchGate. (2017). Computational modeling of gilteritinib binding to wild-type FLT3.... Retrieved from [Link]

-

MDPI. (2019). Organocatalytic Asymmetric Synthesis of Tetrahydrothiophenes and Tetrahydrothiopyrans. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Quantitative structure–activity relationship – Knowledge and References. Retrieved from [Link]

-

National Center for Biotechnology Information. (2003). Synthetic Studies Toward Bryostatin 1: Preparation of a C1-C16 Fragment by Pyran Annulation. Retrieved from [Link]

-

Semantic Scholar. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Retrieved from [Link]

-

PubMed. (2016). Total Synthesis of (−)-Lasonolide A. Retrieved from [Link]

-

Preprints.org. (2024). Progress in Lewis Acid Template-Mediated Diels-Alder Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (2014). The Trost Synthesis of (-)-Lasonolide A. Retrieved from [Link]

-

ResearchGate. (2005). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ACS Publications. (2014). Direct β-Alkylation of Aldehydes via Photoredox Organocatalysis. Retrieved from [Link]

-

ResearchGate. (2023). A The chemical structure of Gilteritinib, B The overall structure of the FLT3 kinase domain bound to Gilteritinib (PDB.... Retrieved from [Link]

-

YouTube. (2021). Lecture 12, concept 15: Quantitative structure-activity relationship (QSAR) tries to predict drugs. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). Total Synthesis of Bryostatin 16 via Atom Economical and Chemoselective Approaches. Retrieved from [Link]

-

ResearchGate. (2016). Organocatalytic Enantioselective Synthesis of Tetrahydrofluoren-9-ones via Vinylogous Michael Addition/Henry Reaction Cascade of 1,3-Indandione-Derived Pronucleophiles. Retrieved from [Link]

-

Princeton University. (2005). The Intramolecular Diels–Alder Reaction as Part of Multi-step Reactions in Total Syntheses of Complex Natural Products. Retrieved from [Link]

-

Frontiers. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

ResearchGate. (2011). Formal Synthesis of the Bryostatin Northern Hemisphere: Asymmetric Synthesis of the B Ring and C1-C9 Fragment. Retrieved from [Link]

-

St. Benedict's School. (n.d.). compared using 13C nmr spectroscopy. Retrieved from [Link]

Methodological & Application